5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole
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Overview
Description
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole: is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an isoxazole ring substituted with a 3-iodo-4-methoxyphenyl group and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodo-4-methoxybenzaldehyde and acetone.
Formation of Isoxazole Ring: The key step involves the cyclization of the starting materials in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the isoxazole ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like DMF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxybenzyl alcohol
- 4-Methoxyphenylboronic acid
- 4-[(3-Iodo-4-methoxyphenyl)sulfonyl]morpholine
Uniqueness
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H10INO2 |
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Molecular Weight |
315.11 g/mol |
IUPAC Name |
5-(3-iodo-4-methoxyphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10INO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |
InChI Key |
ABHZSSQKMYVJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
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